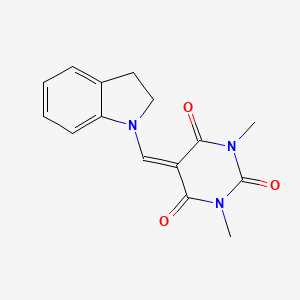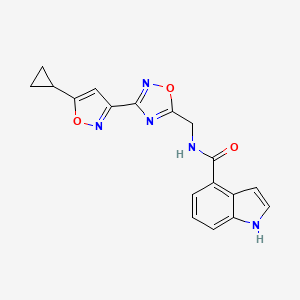![molecular formula C14H19NO5S B2368288 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 400083-37-6](/img/structure/B2368288.png)
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone, also known as HSP990, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to chromatin condensation and gene silencing. HSP990 has shown promising results in preclinical studies as a potential anticancer agent, and is currently being tested in clinical trials.
Wissenschaftliche Forschungsanwendungen
Coordination Compounds and Molecular Structures
Lipophilic coordination compounds involving pyridinones, including those with aryl substituents like p-methoxyphenyl, have been synthesized and characterized, indicating potential applications in inorganic chemistry and materials science (Zhang, Rettig, & Orvig, 1991).
The crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound structurally related to the query, has been examined, showing its potential as an antineoplastic agent and its relevance in crystallography and drug design (Banerjee et al., 2002).
Applications in Organic Synthesis and Medicinal Chemistry
Vinylogous sulfonamides, closely related to the query compound, have been utilized in the synthesis of indolizidines, highlighting their use in organic synthesis and potential in developing alkaloid frameworks (Michael et al., 2004).
A study on the synthesis of novel sulfonyl esters using phenolic chalcone analogues, which include methoxyphenyl groups similar to the query compound, shows the potential application in the synthesis of anticancer agents (Muškinja et al., 2019).
Radiopharmaceutical Research
- Research on N-substituted-3-hydroxy-2-methyl-4-pyridinones labeled with technetium-IV-99m, including compounds with p-methoxyphenyl substituents, provides insight into potential applications in nuclear medicine and radiopharmaceutical development (Edwards et al., 1993).
Wirkmechanismus
Target of Action
The primary targets of the compound “1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone” are currently unknown
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies once the compound’s targets and mode of action are better understood.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability
Eigenschaften
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)sulfonylpropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-4-6-13(7-5-12)21(18,19)10-11(16)9-15-8-2-3-14(15)17/h4-7,11,16H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFURPOEZEEOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)



![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)

![3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine](/img/structure/B2368220.png)
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2368221.png)
![3-isobutyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368223.png)
